1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an electrophilic fluorinating reagent . It is used for the greener fluorination of acetoacetamides in PEG-400 . This compound is also a highly effective and versatile source of electrophilic fluorine .
Synthesis Analysis
The synthesis of this compound involves its use as a reagent for electrophilic fluorination . It also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .Molecular Structure Analysis
The molecular structure of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is represented by the empirical formula C7H14B2ClF9N2 . It has a molecular weight of 354.26 .Chemical Reactions Analysis
This compound is used as a reagent for electrophilic fluorination . It also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .Physical And Chemical Properties Analysis
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a white solid with a melting point of 260 °C . It is stable in air and to moisture . It is a dicationic salt soluble in cold water or dilute hydrochloric acid .Scientific Research Applications
Electrophilic Fluorination
Field
Synthetic Chemistry
Application
Selectfluor is used as an electrophilic fluorination reagent in synthetic chemistry . It is one of the most reactive electrophilic fluorinating reagents available and is safe, nontoxic, and easy to handle .
Method
The method involves the replacement of hydrogen atoms with fluorine substituents in organic substrates . This is of great interest in synthetic chemistry because of the strong electronegativity of fluorine and relatively small steric footprint of fluorine atoms .
Results
The use of Selectfluor has allowed for the derivatization of organic molecules under acidic, basic, and neutral conditions .
Transition Metal Oxidant
Field
Organic Synthesis
Application
Selectfluor is used as a transition metal oxidant in organic synthesis . It has been used in the activation of π-bonds in tandem Diels–Alder/Diels–Alder carbene-transfer reactions .
Method
The method involves the use of Selectfluor as a catalyst in the activation of π-bonds .
Results
The use of Selectfluor has led to the development of powerful catalytic systems for the activation of π-bonds .
Functionalizations of Electron-Rich Organic Compounds
Field
Organic Chemistry
Application
Selectfluor is used as a reagent or catalyst of various functionalizations of electron-rich organic compounds . These include iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation .
Method
The method involves the use of Selectfluor as a catalyst in these functionalization reactions .
Results
The use of Selectfluor has allowed for a degree of selectivity in these reactions that was previously unattainable .
One-Pot-Multi-Component Coupling Reactions
Application
Selectfluor is used as a catalyst in one-pot-multi-component coupling reactions .
Method
The method involves the use of Selectfluor as a catalyst in these coupling reactions .
Results
The use of Selectfluor has allowed for efficient one-pot-multi-component coupling reactions .
Regioselective Ring Opening of Epoxides
Application
Selectfluor is used as a catalyst in regioselective ring opening of epoxides .
Method
The method involves the use of Selectfluor as a catalyst in these ring-opening reactions .
Results
The use of Selectfluor has allowed for regioselective ring opening of epoxides .
Deprotection of Various Protecting Groups
Application
Selectfluor is used as a deprotection reagent for various protecting groups .
Method
The method involves the use of Selectfluor as a deprotection reagent .
Results
The use of Selectfluor has allowed for efficient deprotection of various protecting groups .
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPHPUGYLSHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14B2ClF9N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
CAS RN |
140681-55-6 | |
Record name | Selectfluor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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